
Melamine pyrophosphate
Overview
Description
Melamine pyrophosphate (MPP), with the molecular formula C₃H₁₀N₆O₇P₂ (CAS: 15541-60-3 or 20208-95-1), is a nitrogen-phosphorus (N-P) intumescent flame retardant synthesized via condensation reactions between melamine and phosphoric or pyrophosphoric acid . Its synthesis typically involves thermal treatment of melamine phosphate at 250–350°C to form pyrophosphate and polyphosphate structures . MPP is characterized by high thermal stability (decomposition onset >300°C) and low water solubility, making it suitable for high-temperature polymer processing (e.g., polyamides, polyesters) .
During decomposition, MPP releases ammonia and polyphosphoric acid, which dehydrate polymers to form insulating char layers while diluting flammable gases with non-combustible nitrogen . It contains 12–14% phosphorus and 42–44% nitrogen, leveraging P-N synergism for efficient flame suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Melamine pyrophosphate is synthesized through the polycondensation of melamine orthophosphate. The process involves heating melamine orthophosphate at temperatures ranging from 250°C to 300°C to form this compound. Further heating between 300°C and 330°C can lead to the formation of melamine polyphosphate .
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically conducted under controlled isothermal conditions. The reaction parameters, such as sample mass and heating rate, are carefully monitored to optimize the yield and quality of the product. The activation energy and kinetic parameters are determined using methods like the Kissinger method and the Kissinger–Akahira–Sunose method .
Chemical Reactions Analysis
Types of Reactions: Melamine pyrophosphate primarily undergoes polycondensation reactions. It can also participate in thermal decomposition reactions, where it breaks down into melamine and pyrophosphate at elevated temperatures .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as melamine and orthophosphoric acid. The reaction conditions include controlled heating rates and specific temperature ranges to ensure the desired degree of polycondensation .
Major Products Formed: The primary product of the polycondensation reaction is this compound. Further heating can lead to the formation of melamine polyphosphate, which has varying degrees of condensation .
Scientific Research Applications
Polymer Composites
MPP is widely used in polymer composites to improve their fire resistance. It is particularly effective when combined with other flame retardants or additives:
- Polypropylene (PP) : MPP has been shown to enhance the flame retardancy of PP when used in conjunction with caged phosphate charring agents like PEPA. Studies indicate that a combination of 6.7 wt% MPP and 13.3 wt% PEPA can achieve a Limiting Oxygen Index (LOI) value of 33.0% and a UL-94 V-0 rating, indicating excellent flame resistance .
- Medium Density Fiberboards (MDF) : The incorporation of MPP with layered double hydroxides (LDH) in MDF has demonstrated significant improvements in flame retardancy. The combination effectively lowers peak heat release rates during combustion tests .
Intumescent Coatings
MPP is utilized in intumescent coatings, which expand when exposed to heat, forming an insulating char layer that protects underlying materials:
- Waterborne Fire Retardant Coatings : Research has shown that combining MPP with piperazine pyrophosphate enhances the performance of waterborne intumescent coatings, providing effective fire protection for various substrates .
Synergistic Effects
The effectiveness of MPP can be significantly enhanced through synergistic interactions with other flame retardants:
- Aluminum Hypophosphite (AHP) : A study indicated that the combination of MPP and AHP results in improved flame retardancy in wood flour/polypropylene composites, showcasing the benefits of using multiple flame retardants to achieve superior performance .
- Ammonium Polyphosphate (APP) : The use of APP alongside MPP in glass-reinforced epoxy composites has also been reported to yield excellent intumescent properties, further illustrating the potential for composite formulations to leverage multiple flame-retardant mechanisms .
Thermal Stability and Decomposition Mechanisms
The thermal degradation behavior of MPP-containing materials has been extensively studied using techniques such as thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR):
- Thermal Degradation : TGA results indicate that MPP decomposes at lower temperatures compared to other additives, which can be advantageous in formulating materials that require early-stage thermal protection . The formation of stable char residues during pyrolysis contributes to the overall fire resistance of treated materials.
Case Study 1: Flame Retardancy in Polypropylene
A comprehensive study evaluated the flame-retardant efficiency of MPP combined with PEPA in polypropylene. The results demonstrated a significant reduction in heat release rates and improved char formation, confirming the synergistic interaction between these compounds .
Case Study 2: Medium Density Fiberboard Applications
Another investigation focused on incorporating MPP with LDH into MDFs used for building materials. The findings highlighted enhanced flame resistance and thermal stability, making these composites suitable for applications requiring stringent fire safety standards .
Mechanism of Action
The flame-retardant effect of melamine pyrophosphate is attributed to its nitrogen-phosphorus-containing structure. Upon heating, it releases inert gases such as nitrogen, steam, and ammonia, which help to dilute oxygen and reduce the heat in the gas phase. Additionally, the formation of phosphoric acid in the condensed phase contributes to the creation of a dense and firm char layer, enhancing the material’s fire resistance .
Comparison with Similar Compounds
Comparative Data Table
Compound | Phosphorus Content (%) | Nitrogen Content (%) | Decomposition Onset (°C) | Key Decomposition Products | Water Solubility | Primary Applications |
---|---|---|---|---|---|---|
Melamine Pyrophosphate (MPP) | 12–14 | 42–44 | 300–330 | NH₃, polyphosphoric acid | Low | Polyamides, polyesters, coatings |
Melamine Orthophosphate | ~15 | ~40 | 200–250 | NH₃, phosphoric acid | Moderate | Intumescent coatings, adhesives |
Ammonium Polyphosphate (APP) | 31–32 | 14–15 | 250–300 | NH₃, phosphoric acid | High | Polyolefins, epoxy resins |
Melamine Cyanurate (MCA) | 0 | 49–50 | 350–400 | Nitrogen gases, cyanuric acid | Very low | Thermoplastics (e.g., TPU, nylon) |
Dithis compound | ~13 | ~43 | 280–310 | NH₃, pyrophosphoric acid | Low | Epoxy resins, polypropylene |
Piperazine Pyrophosphate (PAPP) | ~18 | ~20 | 250–280 | NH₃, phosphoric acid, H₂O | Moderate | Thermoplastic polyurethane (TPU) |
Detailed Analysis
Melamine Orthophosphate
- Structure : 1:1 salt of melamine and phosphoric acid.
- Comparison : Less thermally stable than MPP, decomposing at 200–250°C with moderate water solubility. Its lower stability limits use in high-temperature polymers but is effective in coatings and adhesives .
Ammonium Polyphosphate (APP)
- Structure: Inorganic salt with higher phosphorus content (31–32%).
- Comparison : While APP releases more phosphorus, it lacks nitrogen synergism and has high water solubility, reducing durability in humid environments. MPP’s lower phosphorus content is offset by nitrogen gas dilution and char formation .
Melamine Cyanurate (MCA)
- Structure: Non-phosphorus complex of melamine and cyanuric acid.
- Comparison : MCA relies solely on nitrogen gas release, making it less effective in char-forming polymers. MPP’s dual-phase action (vapor + condensed phase) provides superior flame suppression in polyamides and polyesters .
Dithis compound
- Structure : 2:1 melamine-to-pyrophosphate ratio.
- Comparison : Similar to MPP in nitrogen/phosphorus content but with marginally lower thermal stability (280–310°C). Used in epoxy resins but less prevalent in glass-reinforced polymers compared to MPP .
Piperazine Pyrophosphate (PAPP)
- Structure : Piperazine-based phosphate salt.
- Comparison : Higher phosphorus content (~18%) but decomposes earlier (250–280°C). Microencapsulated PAPP (e.g., with melamine resin) enhances char residue but requires additional processing steps, unlike MPP’s direct applicability .
Key Advantages of MPP Over Alternatives
Thermal Stability : Decomposes above 300°C, ideal for engineering plastics processed at high temperatures .
Low Solubility : Resists leaching in humid environments, enhancing product longevity .
Synergistic P-N Effect : Combines phosphorus’s char-forming ability with nitrogen’s gas-phase flame inhibition .
Regulatory Compliance : Halogen-free and compliant with global safety standards (e.g., REACH) .
Biological Activity
Melamine pyrophosphate (MPP) is a compound that has garnered attention for its biological activities, particularly in the context of flame retardancy and its potential applications in biomedical fields. This article explores the biological activity of MPP, including its synthesis, mechanisms of action, and various applications supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is synthesized through the direct reaction of melamine with pyrophosphoric acid. The process typically occurs in aqueous media at controlled temperatures to minimize hydrolysis. The general reaction can be represented as follows:
This synthesis results in a compound characterized by its nitrogen-phosphorus structure, which contributes to its unique properties, including flame retardancy and potential biological effects.
1. Flame Retardant Properties
MPP is primarily recognized for its role as a flame retardant . Its effectiveness arises from its ability to form a protective char layer during combustion, which inhibits the spread of flames. This mechanism involves both gas-phase and condensed-phase actions:
- Gas Phase : MPP releases inert gases such as nitrogen and steam during degradation, which dilute the oxygen concentration.
- Condensed Phase : The formation of phosphoric acid contributes to the creation of a dense char layer, enhancing thermal stability .
2. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of MPP when incorporated into polymer matrices. For instance, silver nanoparticles embedded in melamine-based polymers demonstrated significant antibacterial efficacy against various bacterial strains. The mechanism behind this activity involves disruption of bacterial cell membranes and interference with metabolic processes .
3. Anticancer Potential
Research indicates that MPP may also exhibit anticancer properties. In studies involving melamine-based polymers, significant cytotoxic effects were observed against breast cancer cells. The incorporation of silver nanoparticles further enhanced these effects, suggesting that MPP could be a candidate for targeted cancer therapies .
Case Study 1: Flame Retardancy in Thermoplastic Elastomers
A study investigated the incorporation of MPP into silicone thermoplastic elastomers (Si-TPE). The results showed that MPP improved the flame retardancy significantly compared to pure Si-TPE. The addition of MPP led to a better char formation during pyrolysis, enhancing thermal stability and reducing flammability .
Property | Pure Si-TPE | Si-TPE with 28% MPP |
---|---|---|
Limiting Oxygen Index (LOI) | 23% | 28% |
UL94 Rating | V2 | V0 |
Case Study 2: Antimicrobial Applications
Incorporating MPP into polymer matrices has been shown to enhance their antimicrobial properties. In vitro tests demonstrated that these composites exhibited significant inhibition against common pathogens, suggesting potential applications in medical devices and packaging materials .
The biological activity of MPP can be attributed to several mechanisms:
- Char Formation : During thermal degradation, MPP forms a stable char layer that acts as a barrier against heat and flames.
- Release of Inert Gases : The release of nitrogen and steam during combustion helps to cool the environment and reduce oxygen availability.
- Cell Membrane Disruption : In antibacterial applications, MPP-containing materials can disrupt bacterial cell membranes, leading to cell death.
- Cytotoxicity Against Cancer Cells : The polymeric forms of MPP have shown cytotoxic effects on cancer cells, likely due to interference with cellular integrity and function.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing melamine pyrophosphate (MPP)?
MPP synthesis typically involves condensation reactions between melamine and phosphoric acid derivatives under controlled thermal conditions. Key characterization techniques include:
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition pathways (e.g., water release at >200°C) .
- X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm crystalline structure and functional groups (e.g., P–O–P and N–H bonds) .
- Elemental Analysis to verify nitrogen (42–44%) and phosphorus (12–14%) content, critical for flame-retardant efficacy .
Q. What safety protocols should be followed when handling MPP in laboratory settings?
- Use personal protective equipment (PPE) , including gloves, safety goggles, and anti-static lab coats, to avoid skin/eye contact and inhalation of dust .
- Ensure proper ventilation to minimize aerosol formation. MPP has no acute toxicity data, but precautions are advised due to potential respiratory irritation .
- Dispose of waste via controlled incineration or authorized chemical disposal facilities to prevent environmental contamination .
Q. How does MPP’s thermal stability influence its application in polymer composites?
MPP exhibits a high decomposition temperature (~325°C) and releases water upon thermal degradation, acting as a heat sink. This property enhances flame retardancy in polymers like polypropylene by delaying ignition and reducing smoke emission .
Advanced Research Questions
Q. How can researchers optimize MPP’s flame-retardant performance in polymer matrices while maintaining mechanical properties?
- Formulation Design : Blend MPP with synergistic agents (e.g., piperazine pyrophosphate) at a molar ratio of 1:2 (pyrophosphoric acid:melamine) to enhance phosphorus-nitrogen synergism .
- Dosage Optimization : In polypropylene composites, 9–20 parts per 100 parts polymer balance flame retardancy with mechanical integrity .
- Surface Modification : Coat MPP particles to improve dispersion and interfacial adhesion in the polymer matrix, mitigating strength loss .
Q. What methodologies address contradictions in MPP’s ecotoxicological data?
- Data Gap Analysis : Existing ecotoxicity studies rely on extrapolations from melamine due to limited MPP-specific data. Conduct in vitro assays (e.g., algal growth inhibition tests) to fill gaps in aquatic toxicity profiles .
- Read-Across Approaches : Use hazard scores from structurally similar compounds (e.g., melamine polyphosphate) while accounting for MPP’s lower bioavailability .
Q. What are the mechanistic insights into MPP’s role in intumescent flame-retardant systems?
MPP acts as a carbonizing agent and acid source in intumescent systems:
- At high temperatures, it decomposes to release phosphoric acid, catalyzing char formation.
- Simultaneous release of non-flammable gases (e.g., NH₃) dilutes oxygen and suppresses combustion .
- Synergistic Studies : Pair MPP with expandable graphite to enhance char layer stability and thermal insulation .
Q. How can researchers resolve discrepancies in MPP’s carcinogenicity assessments?
- Animal vs. Human Data : While melamine shows carcinogenicity in rodents, MPP’s lower solubility and bioavailability suggest reduced risk. Perform long-term in vivo studies with MPP-specific exposure models .
- Genotoxicity Screening : Use Ames tests and micronucleus assays to validate negative genotoxicity results observed in prior studies .
Q. What advanced techniques quantify MPP’s dispersion and interfacial effects in composite materials?
- Scanning Electron Microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) maps phosphorus distribution to assess particle dispersion .
- Dynamic Mechanical Analysis (DMA) evaluates interfacial adhesion by measuring storage modulus and glass transition temperature shifts .
Q. Methodological Considerations
Properties
IUPAC Name |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOTRSSGPPNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N6O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13518-93-9, 94159-17-8 | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13518-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:4) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94159-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
304.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15541-60-3 | |
Record name | Melamine (diphosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15541-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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